

optimizing coupling efficiency of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

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Compound of Interest

Compound Name: 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

CAS No.: 885274-10-2

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An Application Scientist's Guide to Optimizing Coupling Efficiency of **4-Fmoc-3-(2-carboxy-ethyl)-morpholine**

Introduction to a Challenging Building Block

4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a non-proteinogenic amino acid analogue valued in drug discovery for its unique conformational properties. As a secondary amine incorporated within a morpholine ring, and possessing a bulky side chain, it presents a significant steric challenge during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical support framework for researchers to diagnose and overcome issues related to its inefficient coupling.

Below is the chemical structure of the building block in question. The steric hindrance arises from the substitution on the morpholine ring and the adjacent Fmoc protecting group.

Caption: Chemical structure of **4-Fmoc-3-(2-carboxy-ethyl)-morpholine**.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: Why is my coupling reaction with **4-Fmoc-3-(2-carboxy-ethyl)-morpholine** failing or showing low yield?

A: The primary cause is steric hindrance. The bulky morpholine ring, combined with the large Fmoc protecting group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling conditions are often insufficient to overcome this energy barrier, leading to incomplete reactions.^{[1][2]}

Q2: What are the best coupling reagents for this type of hindered amino acid?

A: For sterically demanding couplings, high-potency uronium/aminium or phosphonium salt-based reagents are strongly recommended. Reagents like HATU, HCTU, and COMU are superior choices over standard carbodiimides (e.g., DIC) because they form highly reactive activated esters.^{[3][4]} HATU, for instance, generates OAt-esters, which are more reactive than the OBt-esters formed by HBTU or TBTU.

Q3: Can I just extend the coupling time to improve efficiency?

A: Yes, extending the reaction time is a valid strategy. For a difficult residue like this, a "double coupling" protocol—where the coupling step is performed twice back-to-back—is often necessary. A single, prolonged coupling may also be effective, but a fresh addition of reagents in a second coupling ensures a higher concentration of the active species.

Q4: Are there any specific side reactions to watch out for?

A: With prolonged coupling times and highly reactive reagents, the main risk is racemization, although this specific building block is a secondary amine and thus not chiral at the alpha-carbon in the same way as a standard amino acid. A more pertinent risk with uronium reagents like HBTU or HATU, if used in large excess, is the potential for guanidinylation of the N-terminal amine, which terminates the peptide chain. Using phosphonium reagents like PyBOP or PyAOP can circumvent this specific side reaction.

Q5: How do I know if the coupling has been successful before proceeding to the next step?

A: An in-process control test is critical. The Kaiser test (or ninhydrin test) is the standard method for detecting free primary amines on the resin. However, since you are coupling to a secondary amine on the resin in the preceding step, the Kaiser test will be negative (colorless). After coupling the **4-Fmoc-3-(2-carboxy-ethyl)-morpholine**, you must deprotect the Fmoc group to reveal a new N-terminal amine, which should then give a positive (blue) Kaiser test result. A negative result after this deprotection indicates a failed coupling.

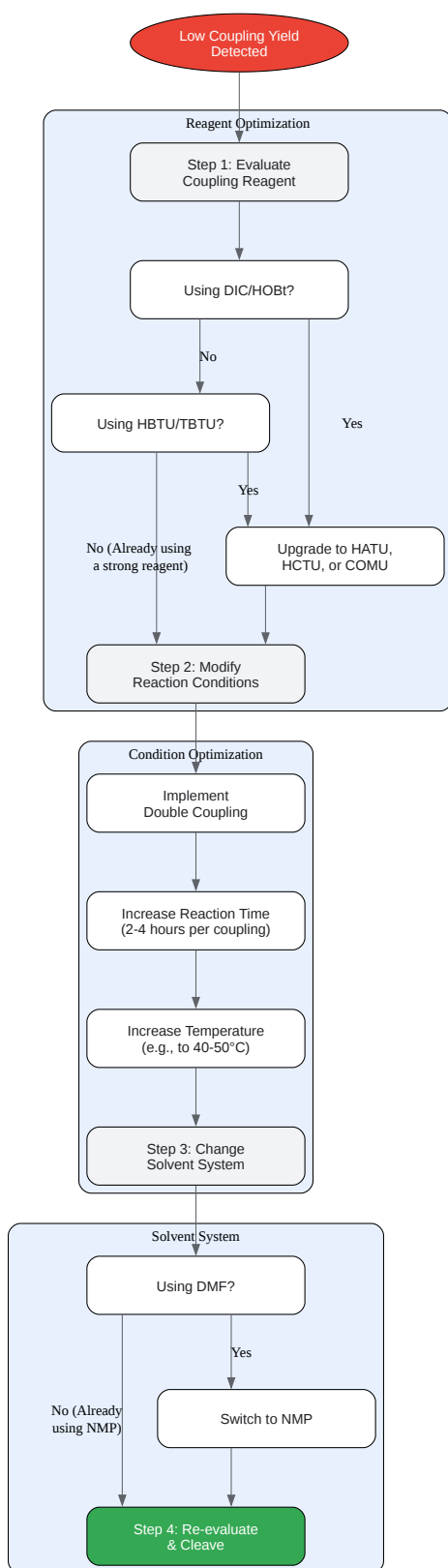
In-Depth Troubleshooting Guides

Problem: Persistently Low Coupling Efficiency Detected

You have performed a coupling cycle, and subsequent analysis (e.g., a test cleavage and LC-MS analysis) shows a significant amount of the deletion sequence lacking the morpholine residue.

Logical Troubleshooting Workflow

The following decision tree outlines a systematic approach to resolving low coupling efficiency.



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Caption: Troubleshooting decision tree for low coupling efficiency.

Causality and Rationale

- **Reagent Potency:** The activation of the carboxylic acid is the first and most critical step.[3] Carbodiimides like DIC require an additive such as HOBt or Oxyma to form an active ester. [5] While effective for many amino acids, this two-step activation can be too slow for hindered systems. Uronium/aminium reagents like HATU are "pre-packaged" with the activating agent (HOAt), leading to faster formation of a more reactive species, which is necessary to overcome the high activation energy of the sterically hindered coupling.[6]
- **Reaction Kinetics:** Chemical reactions are governed by concentration, time, and temperature.
 - **Double Coupling:** This tactic directly addresses the issue of reagent depletion and ensures the reaction is driven to completion by re-introducing the activated amino acid at a high concentration.
 - **Extended Time:** Allows more opportunities for the reactants to achieve the correct orientation for reaction, which is a low-probability event in a sterically crowded environment.
 - **Increased Temperature:** Provides the necessary energy to overcome the steric repulsion barrier, increasing the reaction rate. Microwave-assisted synthesis is an excellent application of this principle, significantly shortening reaction times.[1]
- **Solvent Effects:** Peptide aggregation on the solid support can dramatically reduce coupling efficiency by making the N-terminal amine inaccessible.[7][8] N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in preventing aggregation due to its better solvating properties for growing peptide chains.[8]

Data Summary: Choosing Your Coupling Reagent

The selection of the right coupling reagent is the most critical decision. The table below summarizes the properties of common reagents for this application.

Reagent Class	Examples	Strengths	Weaknesses	Recommendation for Morpholine Derivative
Carbodiimide	DIC (+ HOBt/Oxyma)	Low cost, simple byproducts.	Slower activation, risk of N-acylurea formation, lower efficiency for hindered couplings.[3]	Not Recommended
Phosphonium	PyBOP, PyAOP	High efficiency, no risk of guanidinylation.	Byproducts can be difficult to remove.	Good Alternative
Uronium/Aminium (HOBt-based)	HBTU, TBTU	Widely used, good efficiency for standard couplings.[3]	Less reactive than HOAt-based reagents; risk of guanidinylation.	Acceptable, but not optimal.
Uronium/Aminium (HOAt/Oxyma-based)	HATU, HCTU, COMU	Highest reactivity, low racemization, ideal for hindered couplings.[7]	Higher cost; risk of guanidinylation.	Highly Recommended

Experimental Protocols

Protocol 1: Optimized Coupling of 4-Fmoc-3-(2-carboxyethyl)-morpholine

This protocol is designed for maximum efficiency in incorporating the title compound.

Prerequisites:

- Solid-phase peptide synthesis vessel containing resin with a free N-terminal amine.

- Ensure all solvents (DMF or NMP) are of high purity and amine-free.[9]

Reagents:

- **4-Fmoc-3-(2-carboxy-ethyl)-morpholine** (4 eq.)
- HATU (3.9 eq.)
- N,N-Diisopropylethylamine (DIPEA) (8 eq.)
- High-purity DMF or NMP.

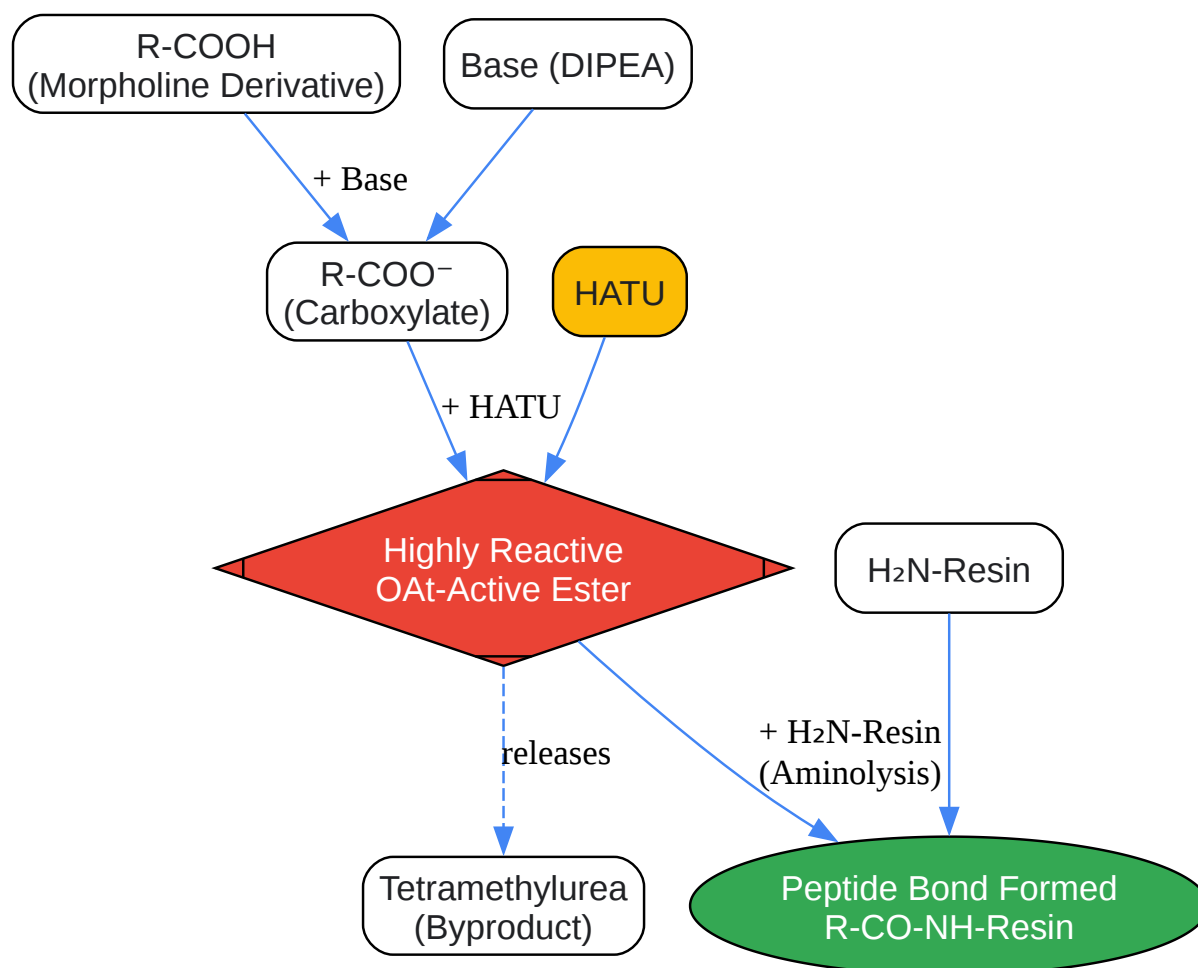
Procedure:

- Resin Preparation:
 - Swell the resin in DMF for at least 30 minutes.
 - Perform Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF (2 x 10 min).[9][10]
 - Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
- Amino Acid Activation (Pre-activation):
 - In a separate vial, dissolve **4-Fmoc-3-(2-carboxy-ethyl)-morpholine** and HATU in DMF.
 - Add DIPEA to the solution. The solution will typically change color.
 - Allow the mixture to pre-activate for 2-5 minutes. Rationale: This ensures the formation of the highly reactive OAt-ester before introduction to the resin, maximizing its effective concentration.[6]
- First Coupling:
 - Add the activated amino acid solution to the reaction vessel containing the resin.
 - Agitate the mixture at room temperature for 2 hours.

- Intermediate Wash:
 - Drain the reaction vessel.
 - Wash the resin with DMF (3 times).
- Second Coupling (Double Coupling):
 - Repeat steps 2 and 3, preparing a fresh solution of activated amino acid and adding it to the same resin.
 - Agitate for an additional 2 hours.
- Final Wash and Capping (Optional):
 - Drain the reaction vessel.
 - Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
 - If you suspect any unreacted sites remain, you can "cap" them using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides in subsequent steps.
- Confirmation:
 - Take a small sample of the resin, perform an Fmoc deprotection, and then run a Kaiser test. A strong positive blue result indicates the presence of the newly coupled morpholine derivative's free amine, signifying a successful coupling.

Mechanism Overview: HATU-mediated Coupling

The diagram below illustrates the key steps in the activation and coupling process.



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Caption: Simplified mechanism of HATU-mediated peptide coupling.

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